![molecular formula C7H11NO3 B1521129 3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1177346-52-9](/img/structure/B1521129.png)
3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid
Overview
Description
3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Biological Activity
3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid (C10H13NO3) is an organic compound characterized by its unique isoxazole ring structure and carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular structure of this compound features:
- Molecular Formula: C10H13NO3
- Molecular Weight: Approximately 183.22 g/mol
- Functional Groups: Isoxazole ring and carboxylic acid group
The presence of the isoxazole moiety is significant as it is known to influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential pharmacological effects:
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways. For instance, derivatives of isoxazole have shown efficacy in inhibiting leukotriene biosynthesis, which is linked to inflammatory responses .
- Antimicrobial Activity : Preliminary studies indicate that isoxazole derivatives may possess antimicrobial properties. The structural features of this compound could enhance its interaction with bacterial cell membranes or enzymes, potentially leading to antibacterial effects.
Study 1: Anti-inflammatory Activity
A study focusing on isoxazole derivatives demonstrated that certain compounds can inhibit the activity of 5-lipoxygenase (5-LO), an enzyme involved in leukotriene production. The inhibition was quantified with an IC50 value of approximately 0.24 μM for some derivatives . Given the structural similarities, it is plausible that this compound may exhibit similar inhibitory effects.
Study 2: Antimicrobial Properties
In a comparative analysis of various isoxazole compounds, it was found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus. The mechanism of action was attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthesis Methods
Several synthetic routes have been explored for producing this compound. Common methods include:
- Cyclization Reactions : Utilizing nitrile oxides with alkenes to form isoxazoles.
- Condensation Reactions : Involving carboxylic acids and amines to yield the desired compound through esterification or amidation processes.
Comparative Analysis of Isoxazole Derivatives
The following table summarizes the structural characteristics and potential activities of related compounds:
Compound Name | Molecular Formula | Notable Features | Biological Activity Potential |
---|---|---|---|
This compound | C10H13NO3 | Isoxazole ring with carboxylic acid group | Anti-inflammatory, Antimicrobial |
4,5-Diarylisoxazol-3-carboxylic acids | Varies | Multiple aryl substitutions | Leukotriene biosynthesis inhibition |
3-Isopropylisoxazole-5-carboxylic acid | C7H9NO3 | Different position of carboxylic acid group | Moderate toxicity |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research indicates that derivatives of isoxazole compounds, including 3-IPICA, exhibit significant biological activities. For instance, studies have shown that isoxazole derivatives can act as potent inhibitors of leukotriene biosynthesis, which plays a crucial role in inflammatory diseases. Compounds targeting the 5-lipoxygenase-activating protein (FLAP) have been developed to mitigate inflammatory responses .
Analgesic Properties
Isoxazole derivatives have also been explored for their analgesic properties. For example, certain synthesized compounds have demonstrated efficacy as nicotinic acetylcholine receptor (nAChR) ligands, potentially aiding in the treatment of pain and neurodegenerative disorders like Alzheimer’s disease .
Antitumor Activity
Recent studies have highlighted the potential of isoxazole compounds in cancer therapy. Some derivatives have shown promising results in inhibiting tumor cell proliferation across various cancer types, including leukemia and solid tumors. For instance, compounds derived from isoxazole structures were found to exhibit cytotoxic activities with IC50 values ranging from 0.04 to 12 µM against several human cancer cell lines .
Agrochemical Applications
The versatility of 3-IPICA extends to agrochemicals, where it serves as a building block for the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for developing environmentally friendly agricultural chemicals that can enhance crop yield while minimizing ecological impact.
Materials Science
In materials science, 3-IPICA can be utilized in the development of polymers and other materials due to its unique chemical structure. The incorporation of isoxazole rings into polymer matrices can enhance thermal stability and mechanical properties.
Case Study 1: Synthesis and Evaluation of Isoxazole Derivatives
A study conducted by Banoglu et al. synthesized a series of 4,5-diaryloisoxazol-3-carboxylic acids as leukotriene biosynthesis inhibitors targeting FLAP. These compounds exhibited IC50 values around 0.24 µM, indicating their potential as anti-inflammatory agents .
Case Study 2: Analgesic Development
Silva et al. explored the synthesis of isoxazole derivatives as nAChR ligands for analgesic development. Their findings suggested that certain derivatives could significantly alleviate pain symptoms associated with CNS disorders .
Properties
IUPAC Name |
3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-3-6(7(9)10)11-8-5/h4,6H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVDNZTWHPTZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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